molecular formula C12H15NO2 B083539 N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide CAS No. 13579-23-2

N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide

Cat. No. B083539
CAS RN: 13579-23-2
M. Wt: 205.25 g/mol
InChI Key: RMWQBWIPOMZVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide, also known as HDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer cell growth.

Biochemical And Physiological Effects

N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to have anti-cancer and anti-inflammatory properties, as mentioned earlier. Additionally, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its potential anti-cancer properties, which make it a promising compound for cancer research. Additionally, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide and its potential use in cancer research. Finally, research is needed to develop more efficient synthesis methods for N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide and to improve its solubility in water for use in lab experiments.

Synthesis Methods

The synthesis of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide involves a multi-step process that starts with the reaction of p-cresol with propargyl bromide to form 4-(prop-2-yn-1-yloxy)-3,5-dimethylphenol. This intermediate is then reacted with N-bromosuccinimide to form the bromo derivative, which is subsequently reacted with sodium methoxide to form N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide.

Scientific Research Applications

N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has also been studied for its potential use as an anti-inflammatory agent and has been found to have anti-inflammatory effects in vitro.

properties

CAS RN

13579-23-2

Product Name

N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(4-hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C12H15NO2/c1-4-11(14)13-7-10-5-8(2)12(15)9(3)6-10/h4-6,15H,1,7H2,2-3H3,(H,13,14)

InChI Key

RMWQBWIPOMZVKK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)CNC(=O)C=C

Canonical SMILES

CC1=CC(=CC(=C1O)C)CNC(=O)C=C

synonyms

N-(4-Hydroxy-3,5-dimethylbenzyl)acrylamide

Origin of Product

United States

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